
Amonafide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amonafide-d6 is a labeled variant of Amonafide . It is a Topo II inhibitor and an antitumor agent . This compound is also known as Nafidimide-d6, Quinamed-d6, and Xanafide-d6 . It has a molecular weight of 289.36 and a molecular formula of C16H11D6N3O2 .
Molecular Structure Analysis
This compound has a molecular formula of C16H11D6N3O2 . The structure of Amonafide, which this compound is based on, can be found in various databases .
科学的研究の応用
Anticancer Properties and Derivatives
Amonafide is recognized for its anticancer potential, particularly as a DNA intercalator and topoisomerase II inhibitor. Researchers Norton et al. (2008) synthesized derivatives of amonafide to retain its anticancer properties while avoiding toxic metabolism. These derivatives, termed numonafides, demonstrated similar cancer cell-selective growth inhibition and were effective against metastatic potential markers (Norton et al., 2008). Zhu et al. (2007) synthesized a novel amonafide analogue, R16, showing more potent anticancer activity than amonafide, particularly against multidrug-resistant cells (Zhu et al., 2007). Liu et al. (2011) explored numonafides like MEAN and AN, finding them similarly effective as amonafide in cancer treatment but with reduced toxicity (Liu et al., 2011).
Mechanisms of Action and Efficacy
Van Quaquebeke et al. (2007) developed a novel naphthalimide derivative, UNBS3157, with a mechanism inducing autophagy and senescence in cancer cells, offering higher efficacy and lower toxicity compared to amonafide (Van Quaquebeke et al., 2007). Xie et al. (2011) developed 5-non-amino aromatic substituted naphthalimides, aiming to avoid amonafide's high-variable toxicity and demonstrating better activity against certain cell lines (Xie et al., 2011).
Potential in Specific Cancers
Freeman et al. (2012) highlighted the potential of amonafide in treating secondary and treatment-associated acute myeloid leukemia, though its survival advantage over standard care was not demonstrated in randomized studies (Freeman et al., 2012). Zhao et al. (2018) explored a glycopolymer/nanodiamond hybrid drug delivery system using amonafide for breast cancer treatment, showcasing effective cancer cell inhibition (Zhao et al., 2018).
Comparison with Other Topoisomerase II Inhibitors
Green et al. (2011) analyzed gene expression studies to compare the chemoresistance and chemosensitivity profiles of amonafide with other TopoII inhibitors, revealing unique properties that could enhance its efficacy in combination therapies (Green et al., 2011).
Clinical Trials and Safety
Allen et al. (2010) conducted phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia, showing significant antileukemic activity and an acceptable safety profile (Allen et al., 2010).
作用機序
Target of Action
Amonafide-d6 primarily targets DNA topoisomerase II (Topo II) . Topo II is an essential enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication, transcription, and chromosome segregation .
Mode of Action
This compound is a DNA intercalating agent and an inhibitor of Topo II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion interferes with the normal functioning of Topo II, inhibiting its ability to manage DNA supercoiling and hindering DNA replication and transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Topo II cycle . By inhibiting Topo II, this compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Studies on amonafide suggest that it is metabolized in humans byN-acetyl transferase-2 (NAT2) into a toxic form . The rate of acetylation can vary among individuals, affecting the drug’s bioavailability
Result of Action
The primary result of this compound action is the induction of apoptosis in cancer cells . It achieves this by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent cell death . This compound has been studied in patients with various types of malignant solid tumors and has shown activity in Acute Myeloid Leukemia (AML) .
将来の方向性
生化学分析
Biochemical Properties
Amonafide-d6, like its parent compound Amonafide, is a DNA intercalating agent and an inhibitor of topoisomerase II . It interacts with the ATPase domain of human topoisomerase IIα . The action of this compound against topoisomerase II is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other topoisomerase II poisons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It induces DNA cleavage, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner . It also exhibits potent inhibitory activity against cisplatin-resistant tumor cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with topoisomerase II. It functions as a topoisomerase II poison, stabilizing topoisomerase II covalent complexes . This leads to the interruption of the breakage/reunion reaction of the enzyme, resulting in the accumulation of topoisomerase II-DNA covalent intermediate, the cleavage complex, and causing cell death .
Temporal Effects in Laboratory Settings
For instance, Amonafide has been shown to induce DNA double-strand breaks, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Studies on Amonafide, the parent compound, have shown that it has significant anticancer activity in various human tumor cell lines .
Metabolic Pathways
Amonafide, the parent compound of this compound, is metabolized in part to N-acetyl-amonafide . This metabolic process involves the polymorphic N-acetyl transferase 2 (NAT2) .
Transport and Distribution
As a DNA intercalating agent, it is expected to be distributed within the nucleus where it interacts with DNA and topoisomerase II .
Subcellular Localization
This compound, like its parent compound Amonafide, is expected to localize in the nucleus due to its role as a DNA intercalating agent . It may also be found in the cytoplasm where it can interact with topoisomerase II .
特性
IUPAC Name |
5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


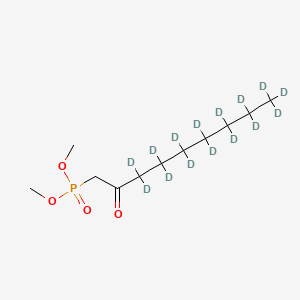
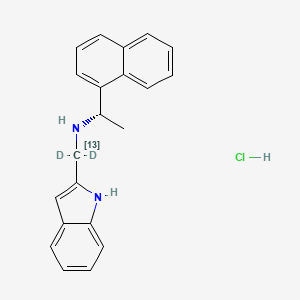
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
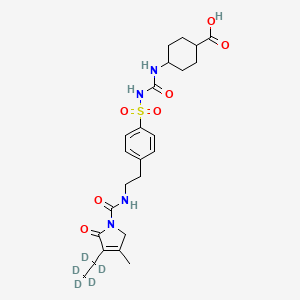

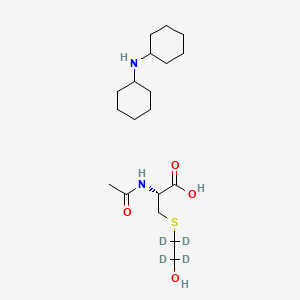

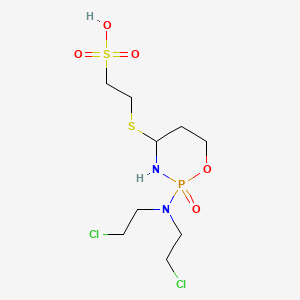

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)